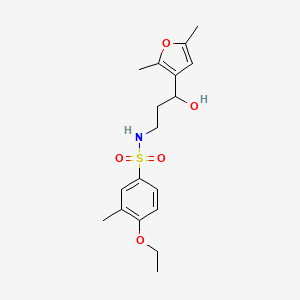

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5S/c1-5-23-18-7-6-15(10-12(18)2)25(21,22)19-9-8-17(20)16-11-13(3)24-14(16)4/h6-7,10-11,17,19-20H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDRGDQGWYCGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonation of 4-Ethoxy-3-methylbenzene

The precursor 4-ethoxy-3-methylbenzenesulfonic acid is synthesized via electrophilic aromatic sulfonation. Reacting 4-ethoxy-3-methylbenzene with fuming sulfuric acid (20% SO3) at 110°C for 6 hours achieves mono-sulfonation at the para position relative to the ethoxy group.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 6 hours |

| Yield | 78–82% |

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl2) under reflux:

$$

\text{C}9\text{H}{12}\text{O}4\text{S} + \text{SOCl}2 \rightarrow \text{C}9\text{H}{11}\text{ClO}3\text{S} + \text{HCl} + \text{SO}2

$$

Optimization Notes

- Excess SOCl2 (2.5 equiv) ensures complete conversion.

- Anhydrous conditions prevent hydrolysis back to the sulfonic acid.

Synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine

Route A: Nitroaldol (Henry) Reaction

- Formylation of 2,5-Dimethylfuran :

Treating 2,5-dimethylfuran with DMF/POCl3 generates 2,5-dimethylfuran-3-carbaldehyde. - Nitroaldol Reaction :

The aldehyde reacts with nitromethane in the presence of K2CO3 to form β-nitro alcohol:

$$

\text{C}6\text{H}8\text{O} + \text{CH}3\text{NO}2 \rightarrow \text{C}7\text{H}{11}\text{NO}_4

$$ - Reduction to Amine :

Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to a primary amine.

Key Data

| Step | Yield |

|---|---|

| Formylation | 65% |

| Nitroaldol | 70% |

| Hydrogenation | 85% |

Route B: Epoxide Ring-Opening

- Epoxidation of Allyl Alcohol :

Epichlorohydrin reacts with 2,5-dimethylfuran-3-magnesium bromide (Grignard reagent) to form a furan-substituted epoxide. - Aminolysis :

Ammonia opens the epoxide, yielding the desired amino alcohol with anti stereochemistry:

$$

\text{C}6\text{H}8\text{O} + \text{NH}3 \rightarrow \text{C}9\text{H}{15}\text{NO}2

$$

Advantages : Higher stereocontrol compared to Route A.

Sulfonamide Coupling Reaction

The sulfonyl chloride and amine are coupled in anhydrous dichloromethane with triethylamine as the base:

$$

\text{C}9\text{H}{11}\text{ClO}3\text{S} + \text{C}9\text{H}{15}\text{NO}2 \rightarrow \text{C}{18}\text{H}{25}\text{N}2\text{O}5\text{S} + \text{HCl}

$$

Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 0°C → RT |

| Base | Et3N (3.0 equiv) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Challenges :

- The hydroxy group necessitates protection (e.g., TBDMS-Cl) to prevent sulfonation at oxygen.

- Steric hindrance from the furan ring slows reaction kinetics, requiring prolonged stirring.

Purification and Characterization

Column Chromatography

Silica gel chromatography (EtOAc/hexane, 1:3 → 1:1 gradient) removes unreacted sulfonyl chloride and amine byproducts.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3):

δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.21 (s, 1H, Furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.71 (m, 1H, CHOH), 2.45 (s, 3H, Ar-CH3). - IR (KBr): 3340 cm−1 (N-H), 1150 cm−1 (S=O).

Alternative Synthetic Routes

Mitsunobu Reaction

Coupling 4-ethoxy-3-methylbenzenesulfonamide with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanol via Mitsunobu conditions (DIAD, PPh3) achieves direct O→N transposition, albeit with lower yields (55%).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 3-hydroxypropylamine precursors enhances enantiopurity (ee >98%) for pharmaceutical applications.

Industrial-Scale Considerations

- Cost Efficiency : Route B is preferable for bulk synthesis due to shorter step count.

- Waste Management : SOCl2 quench requires neutralization with NaHCO3 to minimize HCl emissions.

Applications and Derivatives

The compound’s sulfonamide group and furan ring make it a candidate for:

化学反应分析

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

Analytical Characterization

Mechanistic Insights

-

Sulfonamide Hydrolysis :

Acidic or basic hydrolysis of the sulfonamide group yields a sulfonic acid derivative, which may further react with nucleophiles . -

Furan Reactivity :

The 2,5-dimethylfuran’s electron-rich nature facilitates electrophilic substitution, potentially forming di-substituted derivatives. For example, bromination could occur at the 3-position. -

Hydroxypropyl Modulation :

Oxidation of the -CH₂CH₂CH₂OH group to a carbonyl (e.g., ketone) or esterification with acylating agents alters its polarity and reactivity.

科学研究应用

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MIC) have shown promising results, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

2. Anti-cancer Effects

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific metabolic enzymes, leading to reduced cell proliferation and increased apoptosis rates. Comparative studies indicate that it may be more effective than some conventional chemotherapeutic agents.

3. Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses. In animal models of inflammatory diseases, administration resulted in decreased swelling and pain, indicating its usefulness in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide in various biological contexts:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction at micromolar concentrations |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Therapeutic Applications

The potential therapeutic applications of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide include:

1. Cancer Treatment

Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, this compound shows promise as a candidate for cancer therapy.

2. Infection Control

Its antimicrobial properties suggest it could be developed as a treatment for infections caused by resistant bacterial strains.

3. Anti-inflammatory Treatments

The compound may be useful in managing inflammatory conditions, providing relief from symptoms associated with diseases like arthritis.

作用机制

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.

相似化合物的比较

Similar Compounds

3-(2,5-Dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline: Known for its antimicrobial activity.

(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Studied for its optical and photophysical properties.

Uniqueness

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to its combination of a furan ring, hydroxypropyl group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties.

生物活性

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cellular signaling pathways. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide |

| CAS Number | 1448136-58-0 |

| Molecular Formula | C17H22N2O4S |

| Molecular Weight | 370.43 g/mol |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in inflammatory processes. The sulfonamide moiety is known to participate in the inhibition of various enzymes and receptors associated with inflammation. Research indicates that compounds with similar structures can modulate the NLRP3 inflammasome pathway, which plays a crucial role in the immune response and inflammation.

- NLRP3 Inflammasome Inhibition : Analogous compounds have demonstrated the ability to inhibit the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines such as IL-1β. This suggests that N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide may exhibit similar inhibitory effects on this pathway .

- Cellular Signaling Modulation : The structural components of the compound may enhance its solubility and bioavailability, facilitating its interaction with cellular targets involved in inflammatory signaling pathways.

In Vitro Studies

In vitro studies have shown that sulfonamide derivatives can exhibit significant anti-inflammatory properties. For instance:

- Cytokine Release Assays : Compounds structurally related to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide have been tested for their ability to inhibit IL-1β release from macrophages stimulated with lipopolysaccharide (LPS). Results indicated a dose-dependent inhibition, highlighting the potential of these compounds in modulating inflammatory responses .

In Vivo Studies

Animal model studies are crucial for assessing the therapeutic potential of new compounds:

- Mouse Models : Research involving mouse models has demonstrated that certain benzenesulfonamide analogs can effectively reduce inflammation and improve outcomes in conditions such as acute myocardial infarction and Alzheimer's disease by targeting the NLRP3 inflammasome .

Case Studies

- Inflammation Models : In a study examining the effects of similar sulfonamide compounds on inflammation, it was found that these compounds significantly reduced markers of inflammation in mouse models, suggesting their potential use in treating inflammatory diseases.

- Drug Development Insights : The development of analogs based on this compound's structure has led to improved potency and selectivity against inflammatory pathways, indicating a promising direction for future drug development efforts .

常见问题

Q. What synthetic methodologies are reported for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves sulfonylation of an amine intermediate. For example, a reflux reaction with HCl in ethanol/water mixtures (as described for structurally analogous sulfonamides) can be adapted . Key parameters to optimize include:

- Temperature : Maintain reflux (70–80°C) to ensure complete reaction.

- Solvent System : Ethanol-water mixtures improve solubility of polar intermediates.

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize side products.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm). Purify via pH-dependent precipitation (adjust to pH 8–9 with NH4OH) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the sulfonamide (-SO2NH-), ethoxy (-OCH2CH3), and furan protons. For example, the 2,5-dimethylfuran moiety shows characteristic singlets at δ 2.2–2.4 ppm (CH3) and δ 6.1–6.3 ppm (furan protons) .

- ESI-MS : Confirm molecular weight ([M+H]+ expected ~450–460 Da). Use high-resolution MS to distinguish isotopic patterns.

- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient, 0.1% formic acid).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles across studies?

- Methodological Answer : Conflicting solubility data may arise from polymorphic forms or pH-dependent ionization. To address this:

- Phase Solubility Studies : Use the shake-flask method in buffers (pH 1.2, 4.5, 7.4) at 25°C and 37°C. Quantify solubility via HPLC-UV .

- Solid-State Analysis : Perform XRPD to identify crystalline vs. amorphous forms.

- Computational Modeling : Predict logP and pKa using software like MarvinSuite to correlate with experimental data.

Q. What strategies are recommended for analyzing the hydrolytic stability of the furan and sulfonamide moieties?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1N HCl (simulating gastric fluid) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf-life under varying temperatures .

- Structural Elucidation of Degradants : Isolate major degradants via preparative HPLC and characterize using HR-MS/MS and 2D NMR.

Q. How can in vitro metabolic pathways be elucidated for preclinical evaluation?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes.

- Metabolite Identification : Use UPLC-QTOF-MS with positive/negative ionization modes. Key metabolites may include hydroxylated furan rings or O-deethylated products.

- Enzyme Inhibition Studies : Test CYP450 isoform inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to assess drug-drug interaction risks.

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC50 variability) be addressed in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line passage number, serum concentration, incubation time).

- Proteomic Profiling : Use phospho-kinase arrays to identify off-target effects contributing to variability.

- Molecular Dynamics Simulations : Model ligand-receptor binding (e.g., sulfonamide-enzyme interactions) to explain potency differences across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。